2-(4-bromo-1H-pyrazol-1-yl)ethanol
Description
Significance of Five-Membered Nitrogen-Containing Heterocycles in Medicinal Chemistry and Related Fields
Five-membered nitrogen-containing heterocycles, such as pyrazole (B372694), imidazole (B134444), and triazole, are considered "privileged structures" in medicinal chemistry. This designation stems from their ability to interact with a wide range of biological targets with high affinity and selectivity. Their compact size and rich electronic features allow them to mimic peptide bonds and engage in various non-covalent interactions, including hydrogen bonds, and dipole-dipole interactions, which are critical for drug-receptor binding.
The applications of these heterocycles are extensive and continue to grow. For instance, pyrazole-based compounds are known to exhibit a broad spectrum of biological activities. globalresearchonline.net
Academic Relevance of Pyrazole Core Structures
The academic interest in pyrazole core structures is driven by their synthetic accessibility and the diverse biological activities of their derivatives. mdpi.comglobalresearchonline.netbruna.nl Researchers are continually developing novel synthetic methodologies to access functionalized pyrazoles with greater efficiency and regioselectivity. mdpi.com The study of pyrazole chemistry also contributes to a fundamental understanding of heterocyclic reactivity and tautomerism. nih.gov
The versatility of the pyrazole scaffold is a key theme in academic research. Its ability to be readily modified at various positions allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. acs.org This has led to the identification of numerous pyrazole-containing compounds with potent and selective biological activities.
Specific Focus on Bromo-Substituted Pyrazole Derivatives: Research Gaps and Opportunities
Bromo-substituted pyrazoles, such as 2-(4-bromo-1H-pyrazol-1-yl)ethanol, represent a particularly interesting subclass of pyrazole derivatives. The bromine atom serves as a versatile synthetic handle, enabling a wide range of chemical transformations. Despite their synthetic utility, there are still research gaps and opportunities in the exploration of bromo-substituted pyrazoles.
One area of opportunity lies in the development of more efficient and sustainable methods for the synthesis of these compounds. While several synthetic routes exist, there is a continuous need for greener and more atom-economical approaches.
Furthermore, the full therapeutic potential of many bromo-substituted pyrazole derivatives remains largely unexplored. While some have been investigated for their anticancer and antimicrobial properties, a comprehensive evaluation of their biological activity across a wider range of therapeutic areas is warranted. acs.org There is a particular lack of specific research on the biological profile of this compound itself, representing a clear research gap. Future studies could focus on its potential as an intermediate for the synthesis of novel bioactive molecules or its intrinsic biological properties.
The exploration of the material science applications of bromo-substituted pyrazoles is another promising avenue. Their unique electronic and structural features could be harnessed for the development of novel organic materials with interesting optical or electronic properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUWXYIZJBMWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586331 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214614-81-0 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromopyrazol-1-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 4 Bromo 1h Pyrazol 1 Yl Ethanol and Analogous Structures
Classical Cyclocondensation Reactions of Carbonyl Compounds with Hydrazine (B178648) Derivatives in the Context of Bromo-Pyrazoles
The most fundamental and widely employed method for constructing the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-bifunctional compound. mdpi.comnih.gov This approach, famously pioneered by Knorr, offers a direct pathway to substituted pyrazoles. beilstein-journals.org The primary challenge in this method often lies in controlling the regioselectivity, as unsymmetrical 1,3-dicarbonyl compounds can react with substituted hydrazines to produce a mixture of two regioisomers. mdpi.comnih.govmdpi.com
The key precursors for this synthesis are 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds (including vinyl and acetylenic ketones), and their derivatives. mdpi.commdpi.com To synthesize bromo-pyrazoles, the bromine atom can be pre-installed on either the hydrazine component or the 1,3-dicarbonyl substrate. For instance, the reaction of a brominated 1,3-diketone with hydrazine hydrate (B1144303) would lead to a 4-bromo-pyrazole.
Another classical route involves the cyclocondensation of α,β-unsaturated ketones with hydrazines, which initially forms pyrazolines. These intermediates are then oxidized to the aromatic pyrazole ring. nih.govmdpi.com If the α,β-unsaturated system contains a suitable leaving group, such as in certain vinyl ketones, subsequent elimination can directly yield the pyrazole. mdpi.com
Table 1: Overview of Classical Cyclocondensation Reactions for Pyrazole Synthesis
| Carbonyl Precursor | Hydrazine Component | Key Feature | Common Outcome |
|---|---|---|---|
| 1,3-Diketones | Hydrazine or Substituted Hydrazine | Direct cyclization (Knorr synthesis) | Can produce regioisomeric mixtures with unsymmetrical diketones. mdpi.comnih.gov |
| Acetylenic Ketones | Hydrazine or Substituted Hydrazine | Known for over a century | Often results in a mixture of two regioisomers. mdpi.com |
Multicomponent Reaction (MCR) Strategies for C-Br Bond Formation and Pyrazole Ring Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient and atom-economical approach to complex molecules. beilstein-journals.orgnih.gov These strategies are increasingly applied to pyrazole synthesis, offering advantages in speed and molecular diversity over traditional multi-step methods. nih.gov For the synthesis of bromo-pyrazoles, MCRs can be designed to incorporate a bromine atom either from a brominated starting material or through an in-situ bromination step.
One strategy involves the in-situ generation of 1,3-dielectrophiles, which then undergo cyclocondensation with a hydrazine. beilstein-journals.orgnih.gov For example, a four-component reaction of aldehydes, malononitrile (B47326), a β-ketoester, and hydrazine hydrate can yield complex pyrazole structures like dihydropyrano[2,3-c]pyrazoles. beilstein-journals.org To introduce a bromine atom, a brominated aldehyde could be employed as one of the starting components.
Recent advancements have focused on developing catalyst-free and solvent-free MCRs. A notable example is a metal- and catalyst-free cascade reaction mediated by iodine, which plays a dual role as a Lewis acid and an oxidant, to produce aminopyrazole thioether derivatives. rsc.org Similarly, a four-component reaction involving isoquinoline, activated acetylenes, α-bromoketones, and hydrazine has been developed under catalyst-free, aqueous conditions using ultrasonic irradiation to form polycyclic fused pyrazoles. rsc.org This highlights the potential of using α-bromoketones as a key building block in MCRs to construct bromo-substituted heterocyclic systems.
1,3-Dipolar Cycloaddition Approaches Relevant to Bromo-Pyrazole Synthesis
The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. nih.gov This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, which is usually an alkyne or an alkene. rsc.orgnih.gov
A highly effective strategy for synthesizing 4-bromo-pyrazoles utilizes this approach. One reported method involves the 1,3-dipolar cycloaddition of diazo compounds with alkynyl bromides. organic-chemistry.org In this process, both the diazo compounds (generated in situ from tosylhydrazones) and the alkynyl bromides (generated in situ from gem-dibromoalkenes) react to form 3,5-diaryl-4-bromo-1H-pyrazoles with high regioselectivity. organic-chemistry.org
Another innovative approach uses a brominated alkene as an alkyne surrogate. The regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been achieved through the Huisgen cyclization of nitrile imines with a trisubstituted bromoalkene. nih.gov The reaction proceeds via a bromopyrazoline intermediate, which then undergoes dehydrobromination to yield the aromatic pyrazole. nih.gov This method circumvents issues related to the preparation and regioselectivity of alkyne cycloadditions.
Contemporary and Green Chemistry Approaches in Pyrazole Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. These "green" approaches, including microwave- and ultrasound-assisted synthesis, as well as catalyst-free and solvent-free conditions, have been successfully applied to the synthesis of pyrazole frameworks. rsc.orgtandfonline.com
Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. acs.orgeresearchco.commedicaljournalshouse.com This technology has been extensively used for pyrazole synthesis. nih.gov
A specific protocol for creating a C-4 brominated pyrazole utilizes microwave irradiation in a two-step process. dergipark.org.tr Initially, a 3-aminopyrazole (B16455) is formed by reacting 4-methoxyphenylhydrazine hydrochloride and 3-methoxyacrylonitrile (B2492134) under microwave heating at 150°C. In the subsequent step, this intermediate is subjected to bromination using N-Bromosuccinimide (NBS) in THF, again under microwave irradiation at 150°C for 2 hours, to afford the C-4 brominated pyrazole with a 77% yield. dergipark.org.tr The use of microwave heating significantly accelerates both the cyclization and bromination steps. acs.orgdergipark.org.tr
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | 7–9 hours | 9–10 minutes | acs.org |
| Product Yield | Often lower (e.g., 36.9-48.6%) | Significantly higher (e.g., 79-92%) | acs.orgmedicaljournalshouse.com |
| Energy Efficiency | Low, slow, inefficient heating | High, rapid, direct molecular heating | eresearchco.com |
Ultrasound irradiation is another green chemistry tool that enhances chemical reactivity through acoustic cavitation. This technique provides an alternative energy source that can accelerate reactions, improve yields, and enable syntheses under milder conditions. rsc.org The synthesis of pyrazoles and related heterocycles like pyrazolines and isoxazolines has been successfully achieved using ultrasound. arabjchem.orgnih.gov
For example, 1,5-disubstituted pyrazoles have been synthesized from α,β-unsaturated cyanoesters and phenylhydrazine (B124118) under ultrasound irradiation at 60°C. asianpubs.org This method, which uses a Cu(I) catalyst, shows a tremendous enhancement in reaction rate and improved yields compared to conventional methods. asianpubs.org Furthermore, multicomponent reactions can be effectively promoted by ultrasound. A catalyst-free, four-component synthesis of polycyclic fused pyrazoles from isoquinoline, activated acetylenes, α-bromoketones, and hydrazine was conducted in water at room temperature under ultrasonic irradiation, demonstrating a green and efficient pathway to complex bromo-containing heterocyclic structures. rsc.org
The ultimate goal of many green synthetic protocols is to eliminate the need for both catalysts and solvents, which reduces cost, simplifies purification, and minimizes environmental impact. Several such methods have been developed for pyrazole synthesis. tandfonline.com
One prominent example is the synthesis of pyrazoles via the 1,3-dipolar cycloaddition of diazo compounds to alkynes, which proceeds simply by heating under solvent-free conditions. rsc.org This method affords the pyrazole products in high yields without the need for complex work-up or purification steps. The Corradi group also reported a solvent-free, microwave-irradiated synthesis of 3,5-disubstituted-1H-pyrazoles from tosylhydrazones and α,β-unsaturated carbonyl compounds. mdpi.com
Additionally, multicomponent reactions under solvent-free conditions are gaining traction. One-pot methods using a recyclable organic ionic salt like tetrabutylammonium (B224687) bromide (TBAB) as a reaction medium at room temperature have been reported for the synthesis of highly functionalized pyrazoles. tandfonline.com Similarly, fully substituted pyrazoles can be synthesized from aldehydes, arylhydrazines, and β-ketoesters under solvent-free conditions using tetrabutylammonium peroxydisulfate (B1198043) as a catalyst. rsc.org These approaches represent significant strides towards truly sustainable chemical manufacturing. nih.gov
Utilization of Benign Catalysts and Biodegradable Composites
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives, with a focus on employing environmentally friendly catalysts and biodegradable materials. rsc.orgresearchgate.net This shift aims to reduce the environmental impact of chemical processes by minimizing waste and avoiding the use of toxic and hazardous substances. nih.gov
Benign Catalysts:
A variety of benign catalysts have been explored for the synthesis of pyrazoles. These catalysts are often characterized by their low toxicity, ready availability, and recyclability. Examples include:
Nickel-based heterogeneous catalysts: These have been used for the one-pot synthesis of pyrazoles through the condensation of hydrazines, ketones, and aldehydes at room temperature. researchgate.net
Sodium p-toluenesulfonate (NaPTS): This has been employed as a catalyst for the three-component condensation of phenylhydrazine, aldehydes, and malononitrile in an aqueous medium. researchgate.net
Cyanuric acid and 1-methylimidazole: This combination has been used to catalyze the synthesis of dihydropyrano[2,3-c]pyrazoles in water under ultrasound irradiation. researchgate.net
Hypervalent iodine-based reagents: These serve as a greener alternative to toxic metal oxidants for the one-pot synthesis of substituted pyrazoles from hydrazides and alkynyl ketones. researchgate.net
Ammonium chloride: This readily available and non-toxic salt has been utilized as a green catalyst for the Knorr pyrazole synthesis. jetir.org
Cellulose supported acidic ionic liquid (Cell-IL): This biopolymer-based heterogeneous catalyst has proven effective in the regioselective synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones. nih.gov
Amberlyst-70: This solid acid catalyst has been used for the aqueous synthesis of pyrazoles from hydrazines or hydrazides and 1,3-diketones at room temperature. mdpi.com
Interactive Table: Examples of Benign Catalysts in Pyrazole Synthesis
| Catalyst | Reaction Type | Reactants | Key Advantages |
| Nickel-based heterogeneous | Condensation | Hydrazines, ketones, aldehydes | Room temperature reaction. researchgate.net |
| NaPTS | Three-component condensation | Phenylhydrazine, aldehydes, malononitrile | Use of water as a solvent. researchgate.net |
| Cyanuric acid/1-methylimidazole | Four-component reaction | Ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, malononitrile | Ultrasound irradiation in aqueous medium. researchgate.net |
| Hypervalent iodine reagents | Intramolecular cyclization | Hydrazides, alkynyl ketones | Environmentally benign alternative to metal oxidants. researchgate.net |
| Ammonium chloride | Knorr pyrazole synthesis | Acetyl acetone, hydrazine hydrate | Inexpensive and non-toxic. jetir.org |
| Cell-IL | Regioselective synthesis | Pyrazole-based starting materials | Biopolymer-based, heterogeneous. nih.gov |
| Amberlyst-70 | Condensation | Hydrazines/hydrazides, 1,3-diketones | Aqueous synthesis at room temperature. mdpi.com |
Biodegradable Composites:
Biodegradable materials are being investigated as supports for catalysts or as components in composite catalysts. rsc.org These materials, which can be broken down by natural processes, help to mitigate long-term environmental pollution. nih.gov
La0.7Sr0.3MnO3 (LSMO) Nano-catalyst: This composite catalyst, with a high surface area and magnetic properties, has been used to efficiently produce pyrano-[2,3-c]-pyrazole scaffolds under ultrasound irradiation in ethanol (B145695). rsc.org
Synthesis of Biodegradable Heterocycles: Research has been conducted on synthesizing biodegradable pyrazole derivatives by incorporating molecules like stearic acid to enhance solubility and reduce toxicity. epa.gov
The use of benign catalysts and biodegradable composites in the synthesis of pyrazole derivatives represents a significant step towards more sustainable and environmentally responsible chemical manufacturing. nih.gov
Flow Chemistry Methodologies for Scalability and Safety Enhancements
Flow chemistry has emerged as a powerful technology for the synthesis of pyrazoles, offering significant advantages over traditional batch methods in terms of scalability and safety. mdpi.comgalchimia.com This approach involves the continuous pumping of reagents through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov
Scalability:
The continuous nature of flow chemistry allows for straightforward scaling of reactions. mdpi.comresearchgate.net Instead of using larger and potentially more hazardous reactors, production can be increased by simply running the system for a longer duration or by "scaling out," which involves running multiple flow reactors in parallel. This was demonstrated in the transition from a lab-scale (1 g) to a large-scale (400 g) synthesis of the 3,5-diamino-1H-pyrazole, Disperazol. mdpi.comresearchgate.net
Safety Enhancements:
Flow chemistry significantly improves the safety profile of many chemical reactions, particularly those that are highly exothermic or involve hazardous intermediates. mdpi.commdpi.com
Handling of Hazardous Reagents: The small reaction volumes within a flow reactor minimize the amount of hazardous material present at any given time. nih.gov This is particularly advantageous when dealing with unstable intermediates like diazonium salts or energetic materials with a high nitrogen-to-carbon ratio. mdpi.comresearchgate.net For instance, the potentially hazardous diazotization step in the synthesis of Disperazol was successfully converted to a safe and manageable flow chemistry step. mdpi.comresearchgate.net
Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for efficient heat exchange, enabling rapid heating and cooling and preventing thermal runaways in exothermic reactions. nih.gov This allows reactions to be performed at temperatures above the solvent's boiling point, often leading to faster reaction rates. nih.gov
Reduced Exposure to Toxic Substances: The enclosed nature of flow systems reduces operator exposure to toxic chemicals. nih.gov
Examples of Flow Synthesis of Pyrazoles:
A two-step flow process has been developed for the synthesis of pyrazoles from acetophenones and dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, followed by condensation with hydrazine. galchimia.com
A continuous-flow method for synthesizing 3,5-disubstituted pyrazoles involves the reaction of terminal aryl alkynes with n-BuLi, followed by coupling with acyl chlorides and subsequent reaction with hydrazine derivatives. mdpi.com
A rapid, modular continuous flow synthesis of highly functionalized fluorinated pyrazoles has been developed, which involves the formation of diazoalkanes and their subsequent [3+2] cycloaddition. nih.gov
Interactive Table: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Scalability | Requires larger reactors, can be challenging. | Easily scalable by extending run time or parallelization. mdpi.comresearchgate.net |
| Safety | Higher risk with hazardous reagents and exotherms. mdpi.com | Smaller reaction volumes enhance safety. nih.gov |
| Heat Transfer | Less efficient, potential for thermal runaways. | Excellent heat transfer, precise temperature control. nih.gov |
| Reaction Control | Less precise control over parameters. | Precise control over temperature, pressure, and time. mdpi.com |
| Handling Intermediates | Isolation of unstable intermediates can be hazardous. | Unstable intermediates can be generated and used in situ. mdpi.comresearchgate.net |
Strategies for Regioselective Bromination of the Pyrazole Ring
The regioselective bromination of the pyrazole ring is a critical step in the synthesis of many functionalized pyrazole compounds. The position of bromination is influenced by the substituents on the pyrazole ring and the reaction conditions employed.
Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. This preference is attributed to the electronic properties of the heterocyclic ring. cdnsciencepub.com
Reagents and Conditions for Regioselective Bromination:
A variety of brominating agents and reaction conditions have been utilized to achieve regioselective bromination of pyrazoles:
N-Bromosuccinimide (NBS): NBS is a commonly used reagent for the bromination of pyrazoles. For example, 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles have been synthesized by brominating the corresponding pyrazole ring with NBS. mdpi.com Similarly, a 7-bromo-substituted pyrazole derivative was obtained through selective bromination with NBS. mdpi.com
Bromine in Acetic Acid: The reaction of an acetyl derivative with bromine in acetic acid can yield a bromoacetyl derivative.
Bromine in Concentrated Sulfuric Acid with Silver Sulfate: This reagent system, known as the Derbyshire-Waters reagent, is a powerful brominating agent. cdnsciencepub.com It is believed that AgBr2+ is the effective electrophilic species in this mixture. cdnsciencepub.com This method has been used for the bromination of 1-phenylpyrazole, yielding 1-p-bromophenylpyrazole. cdnsciencepub.com
Lithium Bromide with Boron Trifluoride Etherate: Aromatic bromination of heteroarenes, including pyrazoles, can be achieved using LiBr with BF3·Et2O under mild aerobic conditions. researchgate.net
Photocatalytic Three-Component Reaction: A method involving the reaction of enaminones, hydrazines, and CBr4 under visible light photocatalysis provides a regioselective synthesis of 4-bromo-substituted pyrazoles. organic-chemistry.org
Factors Influencing Regioselectivity:
Substituents on the Pyrazole Ring: The electronic nature of the substituents on the pyrazole ring can direct the position of bromination. For example, in 1-phenylpyrazole, nitration occurs on the phenyl ring, while bromination in inert solvents occurs at the 4-position of the pyrazole ring. cdnsciencepub.com
Reaction Medium: The acidity of the reaction medium can significantly alter the regioselectivity. In strongly acidic solutions, the pyrazole ring can be protonated, deactivating it towards electrophilic attack and leading to substitution on other parts of the molecule, such as a phenyl substituent. cdnsciencepub.com
Interactive Table: Reagents for Regioselective Pyrazole Bromination
| Reagent | Substrate Example | Position of Bromination | Reference |
| N-Bromosuccinimide (NBS) | 5-(trifluoromethyl)-1-phenyl-1H-pyrazole | C4 | mdpi.com |
| Bromine in H2SO4/Ag2SO4 | 1-Phenylpyrazole | para-position of phenyl ring | cdnsciencepub.com |
| LiBr/BF3·Et2O | Heteroarenes | Not specified | researchgate.net |
| CBr4 (photocatalytic) | Enaminones and hydrazines | C4 | organic-chemistry.org |
Synthesis of Precursor Molecules Bearing the Bromo-Pyrazole Moiety
The synthesis of precursor molecules containing the bromo-pyrazole moiety is a crucial step for the subsequent elaboration into more complex structures, including 2-(4-bromo-1H-pyrazol-1-yl)ethanol. These precursors often serve as versatile building blocks in organic synthesis.
A key precursor for many bromo-pyrazole derivatives is 2-bromo-1-(1H-pyrazol-4-yl)ethanone . This compound can be synthesized and used as a starting material for a variety of heterocyclic compounds. For instance, it reacts with thioamide derivatives to form 4-pyrazolylthiazoles. cu.edu.egresearchgate.net
Synthetic Routes to Bromo-Pyrazole Precursors:
Several synthetic strategies have been developed to access precursor molecules bearing the bromo-pyrazole group:
From Maleic Acid Diesters: A method for preparing a bromo-pyrazole intermediate involves the reaction of a maleic acid diester with 3-chloro-5-R1-2-hydrazinopyridine in an alkaline solution. This forms a pyrazole-5-carboxylate sodium salt, which is then reacted with phosphorus oxybromide to yield the 3-bromo-pyrazole derivative. google.com
From 1,3-Diketones: The coupling reaction of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104) with a diazonium salt of 4-bromoaniline (B143363) can produce a precursor that, upon cyclocondensation with hydrazines, yields substituted pyrazoles. dergipark.org.tr
From Vinylpyrazoles: The bromination of 1-vinylpyrazoles can lead to a mixture of products, including 1-(1',2'-dibromo)ethylpyrazoles and the product of electrophilic substitution at the C4 position. nih.gov
Dehydrohalogenation of Haloethylpyrazoles: 1-Vinylpyrazoles can be prepared by the dehydrohalogenation of 1-(2-haloethyl)pyrazoles. nih.gov For example, 3,4,5-tribromo-1-vinylpyrazole has been synthesized from 3,4,5-tribromopyrazole (B16341) and 1,2-dibromoethane. nih.gov
Examples of Bromo-Pyrazole Precursors and their Reactions:
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: This versatile precursor reacts with thioamide derivatives to yield 4-pyrazolylthiazoles and with thiourea (B124793) derivatives to produce 2-amino-4-pyrazolylthiazoles. cu.edu.eg It also reacts with thiosemicarbazone derivatives to afford arylidenehydrazinyl-(1H-pyrazol-4-yl)thiazoles. cu.edu.eg
3-Bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate: This compound is a key intermediate in the synthesis of certain agrochemicals. google.com
The development of efficient and regioselective methods for the synthesis of these bromo-pyrazole precursors is of significant interest for the construction of a wide range of biologically active molecules and functional materials.
Computational Chemistry Investigations of 2 4 Bromo 1h Pyrazol 1 Yl Ethanol and Bromo Pyrazole Scaffolds
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are pivotal computational techniques for predicting how a ligand, such as a bromo-pyrazole derivative, might bind to a biological target, typically a protein or enzyme. nih.goveurasianjournals.com This approach is fundamental in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.
Docking simulations place the ligand into the active site of a target protein and score the different binding poses based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts. For pyrazole (B372694) derivatives, these studies have been instrumental in elucidating their potential as inhibitors for a wide range of enzymes. For instance, various pyrazole-based compounds have been computationally screened against protein kinases, which are crucial targets in cancer therapy. nih.govjocpr.com Studies have explored their interactions with targets like AKT1, AKT2, BRAF V600E, EGFR, and RET kinase. eurasianjournals.comjocpr.comnih.gov
The binding mode analysis often reveals key interactions that stabilize the ligand-protein complex. Common interactions for pyrazole scaffolds include:
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, forming crucial connections with amino acid residues in the protein's active site, such as Asp93 and Thr184 in Heat Shock Protein 90 (Hsp90). nih.govarabjchem.org
Hydrophobic Interactions: The aromatic pyrazole ring and any associated phenyl or alkyl groups frequently engage in hydrophobic interactions (e.g., π-π or π-alkyl stacking) with nonpolar residues like Leu107 and Phe138 in the binding pocket. nih.gov
Halogen Bonding: The bromine atom on the pyrazole scaffold can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.
These docking studies not only predict the binding affinity but also provide a structural rationale for the observed biological activity, guiding the design of new derivatives with improved potency and selectivity. eurasianjournals.comnih.gov
Table 1: Examples of Molecular Docking Studies on Pyrazole Derivatives
| Pyrazole Scaffold/Derivative | Protein Target | Key Interactions Observed | Reference |
|---|---|---|---|
| 1,3,4-triarylpyrazoles | AKT1, AKT2, BRAF V600E, EGFR, p38α | Interaction at ATP-binding sites | jocpr.com |
| Pyrazole-based compounds | RET Kinase | Hydrogen bonds and hydrophobic interactions | eurasianjournals.comnih.gov |
| Pyrazole/Pyrimidine scaffolds | Hsp90 | Hydrogen bonds with Asp93, Thr184; Hydrophobic interactions with Leu107, Phe138 | nih.gov |
| (E)-4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1-R-phenyl-1H-pyrazole | Calcium (Ca2+) channels | Inhibition of PAF-initiated Ca2+ signaling | arabjchem.org |
Quantum Mechanical Calculations (e.g., Density Functional Theory, DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer profound insights into the intrinsic properties of molecules like 2-(4-bromo-1H-pyrazol-1-yl)ethanol. eurasianjournals.com DFT is used to determine the electronic structure, stability, and reactivity of molecules from first principles.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests high polarizability, low kinetic stability, and higher chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.govschrodinger.com For pyrazole derivatives, the HOMO is often localized on the π-electron-rich pyrazole and phenyl rings, while the LUMO distribution depends on the specific substituents. nih.govnih.gov DFT calculations at levels like B3LYP/6-311++G** are commonly used to compute these orbital energies. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazole Derivative
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -5.907 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.449 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.458 | Indicates molecular stability and reactivity. A larger gap implies higher stability. |
Note: The values are illustrative for a 3-(2-furyl)-1H-pyrazole-5-carboxylic acid molecule and serve as an example of typical FMO analysis results. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is invaluable for understanding intermolecular interactions, particularly hydrogen bonding and reactivity patterns. researchgate.netchemrxiv.org The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. nih.gov
For a molecule like this compound, the MEP map would typically show negative potential around the electronegative nitrogen atoms of the pyrazole ring, the oxygen atom of the ethanol (B145695) group, and the bromine atom. These sites are potential hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens on the pyrazole ring would exhibit positive potential, acting as hydrogen bond donors. This analysis helps predict how the molecule will interact with biological targets and solvents. nih.govresearchgate.net
Spectroscopic Parameter Prediction and Validation with Experimental Data (e.g., NMR, IR, UV-Vis)
A powerful application of DFT is the prediction of spectroscopic properties. dntb.gov.ua Calculated NMR (1H and 13C) chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can be compared with experimental data to validate the computed molecular structure. jocpr.comnih.govnih.gov
DFT methods, such as B3LYP with a 6-311+G** basis set, are used to optimize the molecular geometry and then calculate the vibrational frequencies. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a strong correlation with experimental FT-IR and FT-Raman spectra. nih.gov Similarly, the Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts, which generally show good agreement with experimental findings. nih.gov Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis spectra, predicting the electronic transitions and absorption maxima (λmax). eurjchem.com This comparison between theoretical and experimental spectra is crucial for confirming the structure of newly synthesized compounds like bromo-pyrazole derivatives. researchgate.netresearchgate.net
Thermodynamic Stability and Reactivity Descriptors
From the electronic properties calculated by DFT, several "global reactivity descriptors" can be derived to quantify a molecule's thermodynamic stability and reactivity. nih.govnih.gov These descriptors are based on the HOMO and LUMO energies and provide a more quantitative picture of chemical behavior.
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov
Softness (S): The reciprocal of hardness (1/η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ²/2η, where μ is the chemical potential (-(I+A)/2).
These parameters are valuable in quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure with biological activity. nih.gov
Table 3: Quantum Chemical Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to deformation or change; related to stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Electron escaping tendency. |
| Electronegativity (χ) | -μ | Power to attract electrons. |
| Electrophilicity Index (ω) | μ²/2η | Propensity to accept electrons. |
| Softness (S) | 1/η | Reciprocal of hardness; indicates higher reactivity. |
Molecular Dynamics (MD) Simulations for Conformational Space and Dynamic Behavior
While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations are used to explore the conformational flexibility of the ligand and the protein, providing a more realistic representation of the binding event in a physiological environment (e.g., in water). nih.govnih.gov
In a typical MD simulation, a docked ligand-protein complex is simulated for a period, often ranging from nanoseconds to microseconds. nih.govresearchgate.net The simulation tracks the movements of all atoms based on a force field, which describes the potential energy of the system. Analysis of the simulation trajectory can reveal:
Binding Stability: The stability of the ligand in the binding pocket is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms over time. A stable RMSD plot indicates that the complex has reached equilibrium and the ligand remains securely bound. acs.org
Key Interaction Persistence: MD allows researchers to monitor the persistence of interactions found in docking, such as hydrogen bonds, over the course of the simulation. nih.gov
Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these induced-fit effects, which are missed in rigid docking studies.
Binding Free Energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to calculate a more accurate estimate of the binding free energy, which correlates better with experimental binding affinities. nih.govacs.org
For pyrazole derivatives, MD simulations have been used to confirm the stability of their binding to targets like RET kinase and Hsp90α, validating the binding modes predicted by docking and providing a deeper understanding of the dynamic nature of the interaction. nih.govresearchgate.net
In Silico Pharmacokinetic and Toxicological Profiling (ADMETox)
The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical phase in the development of new therapeutic agents. In silico ADMET prediction models serve as a rapid and cost-effective preliminary screening tool, enabling the early identification of potential liabilities in drug candidates and thereby reducing the likelihood of late-stage failures. For pyrazole derivatives, including bromo-pyrazole scaffolds, these computational methods are instrumental in assessing their drug-likeness and safety profiles. researchgate.netbrazilianjournals.com.brjchemlett.com
Studies on various pyrazole derivatives have utilized computational tools to predict their pharmacokinetic and toxicological characteristics. jchemlett.comnih.gov These analyses typically involve the calculation of physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to assess compliance with established drug-likeness rules, like Lipinski's Rule of Five. brazilianjournals.com.br For instance, in silico assessments performed on substituted pyrazole derivatives predicted favorable drug-like and pharmacokinetic properties. researchgate.net
The predictive models for bromo-pyrazole scaffolds, by extension, would focus on several key ADMET parameters. High gastrointestinal absorption is often predicted for compounds with good solubility and permeability characteristics. brazilianjournals.com.brjchemlett.com The ability to penetrate the blood-brain barrier is another crucial factor, particularly for neurologically active agents. jchemlett.com Furthermore, interactions with metabolic enzymes, primarily the cytochrome P450 (CYP) family, are evaluated to foresee potential drug-drug interactions. brazilianjournals.com.br Toxicity predictions encompass assessments for mutagenicity (Ames test), carcinogenicity, and potential for organ toxicity. brazilianjournals.com.brjchemlett.com For many heterocyclic compounds, including pyrazole derivatives, in silico models have shown a low toxicity profile, indicating they are not likely to be carcinogenic or cause skin sensitization. brazilianjournals.com.brjchemlett.com
Table 1: Predicted ADMET Properties for Representative Pyrazole Scaffolds
| Parameter | Predicted Outcome | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |
| Caco-2 Permeability | Permeable | Suggests the ability to cross the intestinal epithelial barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Variable | Compound specific; crucial for CNS-targeting drugs. |
| P-glycoprotein (P-gp) Inhibition | Non-inhibitor | Reduced potential for drug-drug interactions and efflux. |
| Metabolism | ||
| CYP450 Enzyme Inhibition | Potential inhibitor of various isoforms (e.g., 1A2, 2C9, 2C19, 3A4) | Indicates a likelihood of metabolic drug-drug interactions. |
| Toxicity | ||
| AMES Toxicity | Negative | Suggests a low probability of being mutagenic. |
| Carcinogenicity | Negative | Indicates a low likelihood of causing cancer. |
Hirshfeld Surface Analysis for Supramolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal, providing insights into the forces that govern crystal packing. nih.govmdpi.com This method partitions the crystal space into regions where the electron density of a pro-molecule exceeds that of all its neighbors. mdpi.com For bromo-pyrazole scaffolds, this analysis reveals the nature and relative importance of various non-covalent interactions, such as hydrogen bonds and halogen bonds.
In the crystal structures of compounds containing bromo-phenyl and pyrazole rings, Hirshfeld analysis has shown that the molecular packing is often governed by a combination of H···H, C···H/H···C, and Br···H/H···Br contacts. nih.govresearchgate.netnih.gov The analysis generates two-dimensional fingerprint plots that summarize these interactions. For example, in the crystal structure of a bromophenyl-containing pyridone, H···H interactions accounted for 36.2% of the total Hirshfeld surface, C···H/H···C for 21.6%, and Br···H/H···Br for 10.8%. nih.gov Similarly, for a dibromo-substituted tetrahydroquinoline, the contributions were 36.9% for H···H, 28.2% for Br···H/H···Br, and 24.3% for C···H/H···C interactions. researchgate.net
The presence of the bromine atom introduces the possibility of halogen bonding and other specific contacts like C-Br···π interactions, which can significantly influence the supramolecular assembly. nih.gov The dnorm surface, a key feature of Hirshfeld analysis, highlights these intermolecular contacts with red spots indicating close contacts. nih.govmdpi.com In many pyrazole derivatives, the packing is further stabilized by π–π stacking interactions between the aromatic rings. nih.govas-proceeding.com The analysis of these weak interactions is crucial for understanding the solid-state properties of these compounds. mdpi.comnih.gov
Table 2: Contribution of Intermolecular Contacts to the Hirshfeld Surface for Representative Bromo-Heterocyclic Compounds
| Intermolecular Contact | Contribution Range (%) | Type of Interaction |
| H···H | 36 - 61% | van der Waals forces |
| O···H/H···O | 20 - 31% | Hydrogen bonding |
| Br···H/H···Br | 10 - 28% | Halogen bonding / van der Waals |
| C···H/H···C | 10 - 24% | van der Waals / C-H···π interactions |
| N···H/H···N | 6 - 12% | Hydrogen bonding |
Machine Learning Applications in Pyrazole Derivative Discovery and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized the field of drug discovery, offering powerful tools to accelerate the identification and optimization of novel therapeutic compounds. eurasianjournals.combohrium.commdpi.com In the context of pyrazole derivatives, ML algorithms are increasingly employed for a variety of applications, from predicting biological activity to designing novel molecular structures with desired properties. eurasianjournals.comresearchgate.net
Machine learning models, particularly deep neural networks, are trained on large datasets of chemical compounds and their associated biological activities to develop quantitative structure-activity relationship (QSAR) models. bohrium.comconnectjournals.com These models can then be used to screen virtual libraries of pyrazole derivatives, predicting their efficacy and identifying promising candidates for synthesis and further testing. mdpi.comconnectjournals.com This approach significantly reduces the time and cost associated with traditional high-throughput screening. eurasianjournals.comchemrxiv.org
Furthermore, generative ML models are being used to design entirely new pyrazole-based molecules. chemrxiv.org These models learn the underlying patterns and rules of chemical structures from existing data and can then generate novel compounds that are predicted to have high activity and favorable drug-like properties. chemrxiv.org Machine learning is also applied to predict the outcomes of chemical reactions, aiding in the planning of efficient synthetic routes for the discovered pyrazole derivatives. mdpi.com The application of these computational techniques is not only accelerating the pace of discovery but also enhancing the quality of the drug candidates that move forward in the development pipeline. bohrium.comresearchgate.net
Table 3: Applications of Machine Learning in Pyrazole Derivative Research
| Application Area | Machine Learning Technique(s) | Objective |
| Virtual Screening | Deep Neural Networks, Support Vector Machines, Random Forest | Predict bioactivity and toxicity of large compound libraries. bohrium.comresearchgate.net |
| QSAR Modeling | Multilinear Regression, Artificial Neural Networks | Establish relationships between chemical structure and biological activity. researchgate.netconnectjournals.com |
| De Novo Drug Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Design novel pyrazole derivatives with optimized properties. chemrxiv.org |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identify efficient and viable synthetic pathways for target molecules. mdpi.com |
| Property Prediction | Various Regression and Classification Models | Predict physicochemical and ADMET properties. bohrium.comresearchgate.net |
Biological and Pharmacological Research of 2 4 Bromo 1h Pyrazol 1 Yl Ethanol Derivatives
Anticancer Activity and Mechanisms of Action
The development of novel anticancer agents remains a critical challenge in medicinal chemistry, and pyrazole (B372694) derivatives have emerged as a promising class of compounds. Many derivatives have shown the ability to interact with multiple biological targets involved in cancer progression, including key enzymes and structural proteins.
A significant body of research has demonstrated the cytotoxic effects of pyrazole derivatives against a panel of human cancer cell lines. These studies are crucial for the initial screening and identification of compounds with potential therapeutic value.
Substituted pyrazole derivatives have shown notable activity against human breast cancer (MCF-7), liver cancer (HepG2), colon cancer (HCT-116), and lung cancer (A549) cell lines. For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives exhibited significant cytotoxicity against MCF-7, A549, and PC-3 (prostate cancer) cells, with some compounds showing IC₅₀ values in the low micromolar range. Similarly, novel fused pyrazole derivatives displayed potent activity against the HepG2 cell line, with several compounds being approximately ten times more active than the reference drug erlotinib.
Other studies have highlighted the efficacy of pyrazole-oxindole conjugates against various cancer cell lines and naphthyl-pyrazole hybrids have shown potent activity against the MCF-7 cell line. The cytotoxic potential is often dependent on the specific substitutions on the pyrazole core. For example, in one study, pyrazole compounds L2 and L3 showed moderate cytotoxicity against pancreatic (CFPAC-1) and breast (MCF-7) cancer cell lines, respectively. Another novel pyrazole derivative, PTA-1, was identified as a potent cytotoxic agent against a range of cancer cell lines.
Below is a table summarizing the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.
| Compound/Derivative Series | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fused Pyrazole Derivatives (1, 2, 4, 8, 11, 12, 15) | HepG2 | 0.31 - 0.71 | |
| Pyrazolylthiazole Derivative (18c) | HepG2 | 0.97 | |
| Pyrazolylthiazole Derivative (21a) | HepG2 | 3.26 | |
| Pyrazolylthiazole Derivative (18b) | HepG2 | 3.57 | |
| 1,3,5-Trisubstituted Pyrazoles (4, 5, 6b, 6c, 7, 8, 10b, 10c, 12b) | MCF-7 | 3.9 - 35.5 | |
| Pyrazole Compound (L2) | CFPAC-1 | 61.7 | |
| Pyrazole Compound (L3) | MCF-7 | 81.48 | |
| Pyrazole Derivative (3f) | MDA-MB-468 | 14.97 (24h), 6.45 (48h) |
One of the key mechanisms through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Apoptosis is a critical process for eliminating cancerous cells, and its activation is a hallmark of many effective chemotherapeutic agents.
Studies have shown that certain pyrazole derivatives can trigger apoptosis in cancer cells through various signaling pathways. For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives were found to induce dose- and time-dependent cell toxicity in the triple-negative breast cancer cell line MDA-MB-468. The most active compound, 3f, provoked apoptosis, which was associated with an increased level of reactive oxygen species (ROS) and activation of caspase 3.
Further research on other pyrazole derivatives confirmed their ability to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3, -8, and -9. For instance, compound 18c, a bis-pyrazolylthiazole derivative, was found to significantly activate apoptotic cell death in HepG2 cells. It upregulated the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway. Additionally, some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.
The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.
EGFR (Epidermal Growth Factor Receptor): EGFR is a tyrosine kinase that plays a vital role in cell growth and is often overexpressed in various cancers. Several pyrazole derivatives have been designed as potent inhibitors of EGFR. For example, compound 18c, a symmetric bis-pyrazolylthiazole, exhibited promising inhibitory activity against both EGFR and HER-2 (Human Epidermal Growth Factor Receptor 2). Other fused pyrazole derivatives have also been identified as potent dual inhibitors of EGFR and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division. Drugs that interfere with tubulin polymerization are among the most successful anticancer agents. Certain pyrazole-oxindole conjugates and a novel pyrazole derivative known as PTA-1 have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.
CDKs (Cyclin-Dependent Kinases): CDKs are enzymes that regulate the cell cycle. Their dysregulation is a common feature of cancer. Pyrazole-based compounds like AT7519 have been reported as inhibitors of CDKs. The ability of pyrazole derivatives to inhibit various CDKs makes them attractive candidates for cancer therapy.
DNA: Some pyrazole derivatives can interact with and damage DNA, leading to genotoxic stress and cell death. Studies using comet assays have shown that certain 1,3,5-trisubstituted-1H-pyrazole derivatives can cause DNA strand breaks. Additionally, other pyrazole derivatives have been found to act as dual inhibitors of DNA gyrase and DHFR (dihydrofolate reductase), enzymes essential for DNA replication and repair.
BTK (Bruton's Tyrosine Kinase): BTK is another important target in cancer therapy, particularly for B-cell malignancies. Pyrazole derivatives have also been explored as potential BTK inhibitors.
Structure-activity relationship (SAR) studies are essential for optimizing the design of more potent and selective anticancer agents. For pyrazole derivatives, SAR studies have revealed that the nature and position of substituents on the pyrazole ring significantly influence their biological activity.
Antimicrobial Efficacy: Antibacterial and Antifungal Studies
In addition to their anticancer properties, pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity. The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents, and pyrazoles represent a promising scaffold for their development.
Derivatives of pyrazole have been evaluated against a wide range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Numerous studies have reported the antibacterial and antifungal activities of various pyrazole derivatives. For example, newly synthesized pyrazole-acrylamide conjugates showed significant activity against Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and the fungus Candida albicans. A series of 4-functionalized pyrazole derivatives also showed pronounced effects against strains of S. aureus and E. coli.
Specifically, derivatives of 4-bromo-pyrazole have been investigated. One study evaluated 4-bromo-2-(1H-pyrazol-3-yl)phenol, which showed some inhibitory effect against E. coli. A collection of 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles were found to be highly potent growth inhibitors of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with low toxicity to human cells.
The following table presents the MIC values for selected pyrazole derivatives against various microbial strains.
| Compound/Derivative Series | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone (21a) | S. aureus | 62.5-125 | |
| Hydrazone (21a) | B. subtilis | 62.5-125 | |
| Hydrazone (21a) | C. albicans | 2.9-7.8 | |
| Pyrazole Derivative (7b) | Various Pathogens | 0.22 - 0.25 | |
| Pyrazole Derivative (5a) | S. aureus | 0.25 | |
| Pyrazole Derivative (5a) | E. coli | 0.25 | |
| Pyrazole Derivative (79) | Various Bacteria | 0.78 | |
| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles (8) | S. aureus (MRSA) | 25.1 µM |
Antifungal Activity Against Pathogenic Fungi
Derivatives of the pyrazole scaffold have demonstrated notable efficacy against a range of pathogenic fungi. Research indicates that the antifungal potency is influenced by the specific substitutions on the pyrazole ring.
Studies have evaluated these compounds against clinically and agriculturally relevant fungi. For instance, certain pyrazole derivatives show significant activity against Aspergillus niger and Aspergillus flavus. In one study, a specific derivative, compound 3b , produced inhibition zone diameters (IZD) of 32.0 mm and 30.0 mm against A. niger and A. flavus, respectively, which was comparable or superior to the standard antifungal drug Fluconazole. nih.gov Another compound, 10b , was also effective, particularly against A. niger (28 mm IZD) and Penicillium chrysogenum (20 mm IZD). nih.gov However, resistance was observed in some fungal species, such as Rhizoctonia oryzae, which showed resistance to all tested pyrazole compounds in the same study. nih.gov
Fluorinated pyrazole aldehydes have been investigated for their effects on phytopathogenic fungi. nih.govmdpi.com The 2-chlorophenyl derivative (H9 ) showed the highest inhibition against Sclerotinia sclerotiorum (43.07% inhibition) and Fusarium culmorum (46.75% inhibition). nih.govmdpi.com Additionally, derivatives have been tested against Fusarium oxysporum, with some compounds showing minimum inhibitory concentration (MIC) values between 28–30 mg/mL, similar to the standard drug miconazole. mdpi.com
Table 1: Antifungal Activity of Selected Pyrazole Derivatives
| Compound | Fungal Strain | Activity Measurement | Result | Source(s) |
|---|---|---|---|---|
| Pyrazole 3b | Aspergillus niger | Inhibition Zone Diameter (IZD) | 32.0 mm | nih.gov |
| Pyrazole 3b | Aspergillus flavus | Inhibition Zone Diameter (IZD) | 30.0 mm | nih.gov |
| Pyrazole 10b | Aspergillus niger | Inhibition Zone Diameter (IZD) | 28.0 mm | nih.gov |
| Pyrazole 10b | Penicillium chrysogenum | Inhibition Zone Diameter (IZD) | 20.0 mm | nih.gov |
| Derivative H9 | Sclerotinia sclerotiorum | Percent Inhibition | 43.07% | nih.govmdpi.com |
| Derivative H9 | Fusarium culmorum | Percent Inhibition | 46.75% | nih.govmdpi.com |
| Derivatives 37/38 | Fusarium oxysporum | Min. Inhibitory Conc. (MIC) | 28-30 mg/mL | mdpi.com |
Mechanistic Insights into Antimicrobial Action (e.g., Enzyme Inhibition)
While the broad-spectrum activity of pyrazole derivatives is well-documented, the precise mechanisms of their antimicrobial action are often not fully elucidated and can vary between different derivatives and target organisms. nih.govnih.gov However, several studies have provided valuable mechanistic insights.
One proposed mechanism for the antifungal effect of certain pyrazole derivatives is the inhibition of crucial fungal enzymes. Molecular docking studies on fluorinated pyrazole aldehydes suggest that their antifungal activity may stem from the inhibition of proteinase K, an enzyme vital for fungal growth and pathogenesis. nih.govmdpi.com
In the context of antibacterial action, which can inform the broader antimicrobial potential, some pyrazole derivatives are predicted to function as DNA gyrase inhibitors. nih.gov DNA gyrase is an essential bacterial enzyme involved in DNA replication, and its inhibition leads to cell death. This suggests that targeting DNA metabolism could be a key mechanism for some pyrazole compounds. nih.gov
Furthermore, investigations into the nature of the antimicrobial effect have shown that some derivatives act as bacteriostatic agents. For example, a pyrazoline derivative (compound 9 ) was found to inhibit the growth of Staphylococcus aureus rather than killing the bacteria outright, indicating a bacteriostatic mechanism. nih.gov The metabolic stability of the pyrazole nucleus makes it a valuable scaffold for developing novel antimicrobial agents that can potentially overcome existing resistance mechanisms. nih.gov
Anti-inflammatory Properties
Derivatives of 2-(4-bromo-1H-pyrazol-1-yl)ethanol have been extensively studied for their anti-inflammatory potential, primarily through their ability to modulate key pathways in the inflammatory cascade.
A primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. scholarsresearchlibrary.com These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. scholarsresearchlibrary.com Many non-steroidal anti-inflammatory drugs (NSAIDs) function by blocking these enzymes.
Research has focused on developing pyrazole derivatives that selectively inhibit COX-2 over COX-1. nih.gov Selective COX-2 inhibition is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the protective functions of COX-1. scholarsresearchlibrary.com
Numerous studies have synthesized and evaluated diarylpyrazole derivatives for their COX inhibitory activity. For example, a series of 1,5-diarylpyrazoles, including a 4-bromophenyl derivative (10a ), were tested for their ability to inhibit ovine COX-1 and COX-2. tandfonline.com Compound 10e in this series, the 4-nitrophenyl-methanesulphonylphenyl derivative, demonstrated a high COX-2 selectivity index (S.I. = 10.67), which was superior to the reference drug celecoxib (B62257) (S.I. = 9.29). tandfonline.com Other derivatives also showed potent, nanomolar-level inhibition of COX-2. nih.gov
Beyond COX enzymes, pyrazole derivatives have been shown to inhibit other inflammatory mediators.
15-Lipoxygenase (15-LOX): Certain pyrazole hybrids have been identified as potent inhibitors of 15-LOX, an enzyme involved in the biosynthesis of inflammatory leukotrienes. nih.gov
TGF-β and NLRP3 Inflammasome: A pyrazole derivative, J-1063 , was found to exert anti-fibrotic and anti-inflammatory effects by inhibiting the TGF-β-Smad signaling pathway and the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines. nih.govfrontiersin.org
TREM2/SYK Pathway: Other derivatives have been shown to modulate inflammatory responses in microglia through the TREM2/SYK signaling axis, which can promote anti-inflammatory mechanisms. acs.org
Table 2: In Vitro COX-2 Inhibition by Selected Pyrazole Derivatives
| Compound | COX-2 IC₅₀ (nM) | COX-2 Selectivity Index (SI) | Source(s) |
|---|---|---|---|
| 2a | 19.87 | - | nih.gov |
| 3b | 39.43 | 22.21 | nih.gov |
| 4a | 61.24 | 14.35 | nih.gov |
| 5b | 38.73 | 17.47 | nih.gov |
| 5e | 39.14 | 13.10 | nih.gov |
| 10e | 0.85 µM* | 10.67 | tandfonline.com |
Note: Value reported in µM in the source.
The anti-inflammatory potential of pyrazole derivatives has been substantiated through various in vitro and in vivo experimental models.
In Vitro Assays: The primary in vitro assays involve enzymatic tests to quantify the inhibition of specific targets like COX-1 and COX-2, as detailed in the previous section. nih.govtandfonline.com These assays determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀), providing a measure of potency and selectivity. nih.gov Additionally, studies have measured the inhibition of prostaglandin (B15479496) E₂ (PGE₂) production in cell-based assays, confirming that COX enzyme inhibition translates to a functional reduction in inflammatory mediators. nih.gov
In Vivo Assays: The carrageenan-induced rat paw edema model is a standard and widely used in vivo assay to screen for acute anti-inflammatory activity. Compounds that demonstrate potent COX-2 inhibition in vitro are often advanced to this model. nih.govnih.gov In this test, inflammation is induced by injecting carrageenan into a rat's paw, and the reduction in swelling (edema) after administration of the test compound is measured over time. The most potent derivatives from in vitro studies have shown activity comparable or superior to reference drugs like celecoxib and ibuprofen (B1674241) in this assay. nih.govtandfonline.com Other in vivo models include the TAA (thioacetamide)-induced mouse liver fibrosis model, which was used to evaluate the anti-fibrotic and anti-inflammatory effects of the derivative J-1063. nih.gov
Antioxidant Potential
Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Pyrazole derivatives have been identified as having significant antioxidant potential, capable of neutralizing harmful free radicals.
The antioxidant capacity of pyrazole derivatives is commonly evaluated using a variety of established in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common methods used to assess antioxidant activity. The assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govlew.ro Numerous studies have shown that pyrazole derivatives exhibit potent DPPH scavenging activity, with some compounds showing IC₅₀ values comparable to or better than standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). nih.govlew.ro For instance, pyrazole derivatives 5g and 5h showed excellent DPPH scavenging with IC₅₀ values of 0.245 µM and 0.284 µM, respectively, which was superior to the ascorbic acid standard (IC₅₀ = 0.483 µM). nih.gov
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. One study found that among a series of pyrazoline derivatives, compound 2 had the highest FRAP value, indicating significant electron-donating capacity. researchgate.net
Other assays used to confirm antioxidant potential include hydroxyl radical scavenging, nitric oxide (NO) radical scavenging, and the cupric reducing antioxidant capacity (CUPRAC) assay. nih.govnih.govlew.ro The results from these varied assays confirm that the pyrazole scaffold can be modified to produce compounds with substantial potential to combat oxidative stress.
Table 3: Antioxidant Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Assay | Result (IC₅₀ or equivalent) | Standard (Control) | Source(s) |
|---|---|---|---|---|
| 5g | DPPH | 0.245 µM | Ascorbic Acid (0.483 µM) | nih.gov |
| 5h | DPPH | 0.284 µM | Ascorbic Acid (0.483 µM) | nih.gov |
| 2b | DPPH | 9.91 µg/mL (SC₅₀) | - | lew.ro |
| 2b | CUPRAC | 10.56 mM TEAC/mg | - | lew.ro |
| Pyrazoline 5 | DPPH | Highest in series | - | researchgate.net |
| Pyrazoline 2 | FRAP | Highest in series | - | researchgate.net |
Oxidative Stress Mitigation Mechanisms
Research has shown that pyrazole derivatives can act as potent antioxidants. nih.govnih.gov Their mechanisms of action often involve scavenging free radicals, which are unstable molecules that can cause damage to cells, proteins, and DNA. nih.gov For instance, certain pyrazole-benzimidazolone hybrids have demonstrated significant antioxidant activity, with some compounds exhibiting better radical scavenging capabilities than standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). nih.gov The antioxidant potential of these derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, nitric oxide (NO) scavenging assay, and superoxide (B77818) radical scavenging assay. nih.gov In vivo studies have further supported these findings, showing that some pyrazole derivatives can enhance the activity of antioxidant enzymes like catalase and increase levels of glutathione, a major cellular antioxidant, while reducing lipid peroxidation. nih.gov
The structure of the pyrazole derivative plays a crucial role in its antioxidant activity. For example, the presence of specific substituent groups can significantly influence its ability to neutralize free radicals. nih.gov Molecular docking studies have also provided insights into how these compounds interact with and inhibit enzymes involved in oxidative stress, such as 15-lipoxygenase (15-LOX). nih.gov
| Compound | IC50 (µM) - TAC Method | Reference - Ascorbic Acid IC50 (µM) | Reference - BHT IC50 (µM) |
|---|---|---|---|
| 5c | 14.00 ± 0.14 | 88.12 ± 0.23 | 31.76 ± 1.22 |
| 6b | 12.47 ± 0.02 | ||
| 6c | 12.82 ± 0.10 |
Enzyme Inhibition Studies
Derivatives of this compound have been investigated for their inhibitory effects on a variety of enzymes, highlighting their potential as therapeutic agents for a range of conditions.
Pyrazolo[4,3-d]pyrimidine derivatives have been identified as inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that plays a key role in regulating blood pressure. google.comwipo.int Inhibition of PDE5 leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), resulting in muscle relaxation, vasodilation, and a drop in blood pressure. google.com The design of these inhibitors often involves creating a structure that can effectively bind to the active site of the PDE5 enzyme. nih.gov Research has led to the development of potent and selective PDE5 inhibitors based on the pyrazole scaffold. nih.govlbl.gov For instance, a 4,000-fold increase in potency was achieved for a pyrazole carboxylic ester scaffold through a few rounds of chemical synthesis and structural analysis. lbl.gov
Derivatives of pyrazole have shown significant potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govbohrium.comdergipark.org.tr By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) in the brain can be increased, which is beneficial for cognitive function. dergipark.org.tr
Several studies have synthesized and evaluated various pyrazole derivatives for their cholinesterase inhibitory activity. dergipark.org.trnih.gov For example, a series of 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated potent AChE inhibition in the nanomolar range. nih.gov Specifically, compounds with a chloro substituent were found to be more effective AChE inhibitors. nih.gov Another study on N-phenylacetamide derivatives bearing a pyrazole ring also showed moderate and selective AChE inhibitory activity. dergipark.org.tr Some pyrazoline derivatives have also been identified as potent and selective AChE inhibitors, with some compounds showing activity comparable to the standard drug donepezil. nih.govacs.org
It is noteworthy that many of these derivatives show selectivity for AChE over BuChE, which can be a desirable property for reducing potential side effects. dergipark.org.tr
| Compound Series | Most Potent Compounds | IC50/pIC50 Values | Reference Compound | Reference IC50/pIC50 |
|---|---|---|---|---|
| 3-Aryl-1-phenyl-1H-pyrazole | 3e, 3j | pIC50 = 4.2, 4.14 | Donepezil | pIC50 = 4.92 nih.gov |
| N-phenylacetamide-pyrazole | 3 | IC50 = 8.97 µM | --- | --- |
| 4 | IC50 = 8.32 µM dergipark.org.tr | |||
| Pyrazoline derivatives | 2l | IC50 = 0.040 µM | Donepezil | IC50 = 0.021 µM nih.govacs.org |
| 2j | IC50 = 0.062 µM nih.gov | |||
| 2a | IC50 = 0.107 µM nih.gov | |||
| 2g | IC50 = 0.122 µM nih.gov |
α-Glucosidase Inhibition: Pyrazole-based compounds have emerged as promising inhibitors of α-glucosidase, an enzyme targeted in the treatment of type 2 diabetes mellitus. nih.govresearchgate.net Inhibition of this enzyme slows down the digestion of carbohydrates, thereby reducing the post-meal spike in blood glucose levels. tandfonline.com Numerous studies have reported the synthesis and evaluation of pyrazole derivatives with potent α-glucosidase inhibitory activity, often exceeding that of the standard drug acarbose. nih.govfrontiersin.org For example, a series of 5-aryl pyrazole-glucose hybrids demonstrated IC50 values ranging from 0.5 to 438.6 µM, compared to 750.0 µM for acarbose. nih.gov Kinetic studies have revealed that some of these compounds act as competitive inhibitors of the enzyme. nih.gov
15-Lipoxygenase (15-LOX) Inhibition: Pyrazole derivatives have also been investigated as inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammation and oxidative stress-related diseases. nih.govnih.govtandfonline.com 15-LOX is involved in the production of pro-inflammatory lipid mediators. tandfonline.com Novel hybrids containing pyrazole and naphthalene (B1677914) moieties have been designed and shown to be potent 15-LOX inhibitors. nih.gov Molecular docking studies suggest that these compounds can bind effectively to the active site of the enzyme, preventing the substrate from accessing it. researchgate.net
| Compound Series | Most Potent Compound | IC50 (µM) | Standard (Acarbose) IC50 (µM) |
|---|---|---|---|
| 5-Aryl pyrazole-glucose hybrids | 8g | 0.5 nih.gov | 750.0 nih.gov |
| Sulfonamide-based acyl pyrazoles | 5a | 1.13 ± 0.06 frontiersin.org | 35.1 ± 0.14 frontiersin.org |
| Pyrazole hydrazones | 3a | 360.4 ± 0.7 tandfonline.com | 875.85 ± 2.08 tandfonline.com |
| 3c | 370.3 ± 1.17 tandfonline.com |
While the provided search results focus heavily on other enzymatic targets, the broad spectrum of biological activities exhibited by pyrazole derivatives suggests their potential as inhibitors of metalloproteases and phospholipase A2. Further targeted research is needed to specifically elucidate the efficacy and mechanisms of this compound derivatives against these enzymes.
A significant area of research has been the evaluation of pyrazole derivatives as inhibitors of CYP121A1, a cytochrome P450 enzyme essential for the survival of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.govnih.gov Inhibiting this enzyme represents a promising strategy for developing new anti-tuberculosis drugs.
Several series of imidazole (B134444) and triazole diarylpyrazole derivatives have been synthesized and shown to bind to Mtb CYP121A1 and exhibit antimycobacterial activity. nih.govnih.gov For instance, in one study, imidazole derivatives displayed minimum inhibitory concentrations (MIC90) in the range of 3.95–12.03 μg/mL, while triazoles had MIC90 values between 4.35–25.63 μg/mL. nih.gov Binding affinity studies have shown that some of these derivatives bind to the enzyme with high affinity, comparable to its natural substrate. nih.gov Docking studies have further revealed that these pyrazole derivatives occupy a similar position in the active site as the natural substrate, effectively blocking its access. nih.gov
| Compound Series | Most Active Compound | MIC90 (µg/mL) | Binding Affinity (Kd, µM) |
|---|---|---|---|
| Imidazole derivatives | 11f | 3.95–12.03 | 11.73 (for 11f) nih.govnih.gov |
| Triazole derivatives | 12b | 4.35–25.63 | 5.13 (for 12b) nih.govnih.gov |
Other Pharmacological Activities of Pyrazole Derivatives
The structural versatility of the pyrazole nucleus has prompted extensive research into its derivatives for various pharmacological applications. researchgate.netmdpi.com These compounds have been investigated for their potential to treat a wide array of diseases, demonstrating activities that span from fighting infectious diseases to addressing complex neurological disorders.
Antitubercular Activity
The rise of drug-resistant strains of Mycobacterium tuberculosis (MTB) has created an urgent need for novel antitubercular agents. bohrium.comnih.gov Pyrazole-containing compounds have emerged as a promising class of molecules in this area. researchgate.netbohrium.comnih.gov
Researchers have synthesized and evaluated numerous pyrazole derivatives for their efficacy against MTB. For instance, a series of pyrazolo-quinoline analogues demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives being more potent than the standard drug pyrazinamide (B1679903). researchgate.net Another study focused on pyrazoline derivatives, with some compounds showing superior antitubercular activity compared to streptomycin (B1217042). doaj.org Specifically, compounds with chloro, nitro, or methoxy (B1213986) substituents on the pyrazoline ring exhibited enhanced activity. doaj.org
Additionally, some pyrazole derivatives have shown synergistic effects with existing first-line tuberculosis drugs like isoniazid (B1672263) (INH). nih.gov The nitroso-containing pyrazole derivative, NSC 18725, not only demonstrated activity against non-replicating mycobacteria but also induced autophagy in macrophages, a key mechanism for eliminating intracellular bacteria. nih.gov
Table 1: Antitubercular Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Target/Strain | Activity/Finding | Reference |
|---|---|---|---|
| Pyrazolo-quinoline analogues | Mycobacterium tuberculosis | More active than pyrazinamide standard. | researchgate.net |
| Isoniazid-pyrazolines (4c, 4d, 4g) | Mycobacterium tuberculosis H37Rv | Superior activity to streptomycin (MIC: 3.12 μg/mL). | doaj.org |
| MS208 | MtbUGM | Mixed inhibitor targeting an allosteric site. | mdpi.com |
| NSC 18725 | Mycobacterium tuberculosis | Synergistic with isoniazid (INH) and induces autophagy. | nih.gov |
| Pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids (9k, 9o) | M. tuberculosis H37RV | Potent activity with MIC of 12.5 μg/mL. | acs.org |
| 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones | M. tuberculosis H37Rv | High activity with MICs as low as 0.0032 µM. | researchgate.net |
Antiviral Activity
The ongoing threat of viral diseases necessitates the development of new and effective antiviral agents. rsc.orgrsc.org Pyrazole derivatives have demonstrated considerable potential in this field, exhibiting activity against a range of viruses. rsc.orgrsc.orgnih.gov
Recent research has highlighted the promise of hydroxyquinoline-pyrazole derivatives as broad-spectrum antiviral agents against various coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org These compounds have shown the ability to inhibit viral replication and have demonstrated multifaceted antiviral mechanisms, including preventing the virus from attaching to host cells. rsc.org Similarly, pyranopyrazole derivatives have been identified as effective inhibitors of human coronavirus 229E (HCoV-229E). nih.gov
The antiviral activity of pyrazole derivatives is not limited to coronaviruses. Certain 4,5-disubstituted pyrazole derivatives have shown potent activity against a broad panel of viruses, including hepatitis A virus and Herpes simplex virus type-1. nih.gov Furthermore, pyrazole derivatives containing an oxime moiety have been reported to have significant inactivation effects against the Tobacco Mosaic Virus (TMV). acs.org
The mechanism of action for some of these derivatives involves targeting key viral proteins. For instance, in silico studies suggest that some hydroxyquinoline-pyrazole derivatives can bind to key viral proteins of SARS-CoV-2. rsc.org
Table 2: Antiviral Activity of Selected Pyrazole Derivatives | Compound/Derivative | Virus | Activity/Finding | Reference | | :--- | :--- | :--- | | Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Potent inhibition of viral replication. | rsc.orgrsc.org | | Pyranopyrazole derivatives | Human coronavirus 229E (HCoV-229E) | Effective viral inhibitors. | nih.gov | | 4,5-disubstituted pyrazole derivatives | Hepatitis A virus, Herpes simplex virus type-1 | Promising antiviral activity. | nih.gov | | Pyrazole derivatives with an oxime moiety | Tobacco Mosaic Virus (TMV) | Significant inactivation effects. | acs.org | | Hydrazone 6 and thiazolidinedione derivative 9 | Newcastle disease virus (NDV) | 100% protection against NDV. | nih.gov |
Antidiabetic and Neuroprotective Effects
Pyrazole derivatives have shown promise in addressing metabolic and neurological disorders.
In the context of diabetes, pyrazole-containing compounds have been investigated as potential therapeutic agents. nih.govresearchgate.net Overexpression of Protein Tyrosine Phosphatase 1B (PTP1B) is linked to insulin (B600854) resistance and type 2 diabetes. nih.gov Various pyrazole derivatives have been shown to be potent inhibitors of PTP1B, making them a promising therapeutic approach. nih.gov For instance, pyrazole derivatives with specific substitutions, such as chloro substituents or rhodanine-3-alkanoic acid groups, have demonstrated significant PTP1B inhibitory activity. nih.gov Furthermore, some acyl pyrazole sulfonamides have been found to be potent inhibitors of α-glucosidase, an enzyme involved in glucose metabolism, with some compounds showing higher potency than the standard drug acarbose. frontiersin.org
In the realm of neuroprotection, pyrazole and its derivatives have attracted attention for their potential to treat neurological disorders. nih.govnih.gov These compounds have been investigated for their ability to protect nerve cells from damage. For example, certain pyrazolone (B3327878) derivatives have demonstrated a significant neuroprotective effect in models of neuroinflammation. nih.gov One particular compound, Ic, showed a notable anticonvulsant effect and delayed the onset of seizures in a mouse model. nih.gov Additionally, pyrazolo[3,4-d]pyridazine derivatives have been evaluated for their neuroprotective activity against neurotoxin-induced cell death, with some compounds showing significant cell protection. researchgate.net
Table 3: Antidiabetic and Neuroprotective Effects of Pyrazole Derivatives
| Compound/Derivative | Therapeutic Area | Activity/Finding | Reference |
|---|---|---|---|
| Oxadiazole and dibenzyl amine derivatives of pyrazole | Antidiabetic | Significant PTP1B inhibitory activity. | nih.gov |
| Acyl pyrazole sulfonamides (5a) | Antidiabetic | Potent α-glucosidase inhibitor (IC50 = 1.13 ± 0.06 µM). | frontiersin.org |
| Pyrazolone derivative (Ic) | Neuroprotective | Significant anticonvulsant and neuroprotective effects. | nih.gov |
| Pyrazolo[3,4-d]pyridazine (5e) | Neuroprotective | Exhibited over 100% relative neuroprotection. | researchgate.net |
| Amino-pyrazole-phenylalanine carboxylic acid 455 | Antidiabetic | Good agonistic activity on GPR142. | mdpi.com |
Antidepressant and Anxiolytic Potential
The pyrazole scaffold has been a subject of interest in the development of agents targeting central nervous system disorders, including depression and anxiety. nih.govnih.gov
Research has shown that pyrazoline derivatives, which are dihydro derivatives of pyrazole, can act as monoamine oxidase (MAO) inhibitors. nih.govnih.gov MAO is an enzyme involved in the breakdown of neurotransmitters like serotonin, and its inhibition can lead to antidepressant effects. nih.gov Several studies have reported that pyrazoline-containing molecules are potential antidepressant agents with selectivity for MAO isoforms. nih.gov
Furthermore, pyrazolopyrimidine derivatives have been synthesized and tested for their antidepressant activity. lincolnedu.education In vivo studies using animal models have shown that certain pyrazolopyrimidine compounds exhibit significant antidepressant activity. lincolnedu.education Similarly, some triazolo-pyrazoline derivatives have been screened for their antidepressant-like activities, with some compounds showing different levels of effectiveness. researchgate.net The evaluation of these compounds often involves established animal models of depression, such as the forced swimming test and tail suspension test. researchgate.net
Table 4: Antidepressant and Anxiolytic Potential of Pyrazole Derivatives
| Compound/Derivative | Potential Application | Activity/Finding | Reference |
|---|---|---|---|
| Pyrazoline derivatives | Antidepressant | Promising monoamine oxidase (MAO) inhibitors. | nih.govnih.gov |
| Pyrazolopyrimidine derivatives (PP3, PP5) | Antidepressant | Significant antidepressant activity in animal models. | lincolnedu.education |
| Triazolo-pyrazoline derivatives | Antidepressant | Exhibited varying levels of antidepressant activity. | researchgate.net |
Antimalarial and Antileishmanial Activities
The emergence of drug resistance in parasitic diseases like malaria and leishmaniasis necessitates the discovery of new therapeutic agents. nih.govaau.edu.etnih.gov Pyrazole derivatives have shown significant promise in this area, with many compounds exhibiting potent activity against the parasites responsible for these diseases. nih.govaau.edu.etnih.gov
Several studies have focused on the synthesis and evaluation of pyrazole derivatives as antimalarial agents. researchgate.netscilit.commalariaworld.org For instance, some pyrazole derivatives have demonstrated high efficacy in suppressing Plasmodium berghei in mice. scilit.com In vitro studies against chloroquine-resistant strains of P. falciparum have also identified pyrazole compounds with potent antimalarial activity. scilit.com The mechanism of action for some of these derivatives is thought to involve the inhibition of key parasitic enzymes like dihydrofolate reductase-thymidylate synthase (DHFR-TS). nih.gov
In the context of leishmaniasis, pyrazole derivatives have also shown significant antileishmanial activity. nih.govaau.edu.et Some compounds have been found to be more active than the standard drug miltefosine (B1683995). aau.edu.et The proposed mechanism for some of these derivatives is the inhibition of pteridine (B1203161) reductase 1 (PTR1), an enzyme essential for the parasite's survival. nih.gov Interestingly, some pyrazolylpyrazoline derivatives have demonstrated dual activity, acting as both antimalarial and antileishmanial agents. nih.govmalariaworld.org
Table 5: Antimalarial and Antileishmanial Activities of Pyrazole Derivatives
| Compound/Derivative | Disease | Activity/Finding | Reference |
|---|---|---|---|
| Pyrazolylpyrazoline derivatives (5b, 6a, 7a) | Antimalarial/Antileishmanial | Dual-acting agents; showed higher antileishmanial activity than miltefosine. | nih.govmalariaworld.org |
| 1-phenyl-4-(3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-3-p-tolyl-1H-pyrazole (IIc) | Antimalarial | 63.40% suppression of P. berghei. | aau.edu.et |
| 1-(3-phenyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4,5-dihydropyrazol-1-yl)propan-1-one (IIIb) | Antileishmanial | Highly active (IC50 = 0.0112 µg/ml), more so than miltefosine and amphotericin B. | aau.edu.et |
| Pyrazole derivatives (8a, 8b) | Antimalarial | 95% and 97% suppression of P. berghei, respectively. | scilit.com |
| Pyrazole derivatives (9a, 9b) | Antimalarial/Antileishmanial | 95% suppression of P. berghei parasitemia; superior antileishmanial activity to miltefosine. | otago.ac.nz |
Applications of 2 4 Bromo 1h Pyrazol 1 Yl Ethanol and Pyrazole Derivatives in Materials Science and Agrochemicals
Role in Materials Science
The unique structural and electronic characteristics of pyrazole (B372694) derivatives have led to their extensive investigation and application in various domains of materials science. mdpi.com These compounds are recognized for their contributions to the development of fluorescent materials, optoelectronics, and specialized polymers.
Fluorescent Probes, Sensors, and Organic Fluorophores
Pyrazole derivatives are instrumental in the creation of fluorescent probes and sensors due to their remarkable photophysical properties. nih.govrsc.org When appropriately substituted, pyrazoles can exhibit high fluorescence quantum yields, significant solvatochromic behavior, and large Stokes shifts. rsc.org This makes them ideal for detecting a variety of analytes, including metal ions. rsc.orgnih.gov For instance, certain pyrazole-based sensors have demonstrated high selectivity and sensitivity for ions like Zn2+, Cd2+, Fe3+, and Fe2+. rsc.org The design of these sensors often involves combining the pyrazole moiety with other functional groups to enhance their complexing and photophysical capabilities. rsc.orgnih.gov The versatility in their synthesis allows for the fine-tuning of their properties to create highly specific and efficient fluorescent probes for applications in environmental and biological monitoring. rsc.org
The following table summarizes the performance of selected pyrazole-based fluorescent sensors:
| Sensor | Target Analyte(s) | Key Performance Metric(s) |
| Pyrazole 8 | Zn2+, Cd2+ | ~20-fold fluorescence increase for Zn2+ |
| Pyrazole 9 | Fe3+, Fe2+ | 30-fold fluorescence increase for Fe3+ |
| Coumarin-pyrazole dye 21 | Cr3+ | Limit of detection of 88 nM |
Optoelectronic and Photoluminescent Materials
The photoluminescent properties of pyrazole derivatives have positioned them as key components in the development of optoelectronic materials. rsc.org Fused pyrazoles, in particular, are attractive scaffolds for organic optoelectronic materials due to their rigid, planar structures and extended π-conjugation. rsc.org Researchers have synthesized various fused pyrazole systems, such as indazoles and pyrazolo[3,4-b]pyridines, which exhibit unique photophysical properties suitable for these applications. rsc.org Pyrazole derivatives have been successfully incorporated into organic light-emitting diodes (OLEDs), where they can function as emitters, leading to bright and efficient light emission in various colors. mdpi.comresearchgate.net The tunability of their emission spectra through chemical modification allows for the development of customized optoelectronic devices. mdpi.com
Ligands in Metal-Organic Frameworks (MOFs) for Gas Storage, Separation, and Catalysis
Pyrazole and its derivatives serve as excellent ligands for the construction of metal-organic frameworks (MOFs). researchgate.netresearchgate.net The nitrogen atoms in the pyrazole ring act as effective coordination sites for metal ions, facilitating the formation of robust and porous three-dimensional structures. researchgate.netdigitellinc.com These pyrazolate-based MOFs have shown significant potential in applications such as gas storage and separation, owing to their high surface area and tunable pore sizes. researchgate.net Furthermore, the functionalization of the pyrazole ligand can introduce catalytic sites within the MOF structure, enabling their use as heterogeneous catalysts in various chemical transformations. researchgate.netacs.org For example, MOFs constructed with pyrazole-based ligands have demonstrated catalytic activity in reactions like the carboxylation of alkynes. acs.org
Pyrazole-Containing Polymers with Tailored Mechanical, Electrical, and Optical Properties
The incorporation of pyrazole units into polymer chains allows for the development of materials with tailored properties. mdpi.com These pyrazole-containing polymers can exhibit a range of desirable characteristics, including enhanced thermal stability, specific optical properties, and unique mechanical behavior. The versatility of pyrazole chemistry enables the synthesis of polymers with a high degree of functionalization, leading to materials designed for specific applications in fields such as supramolecular chemistry. mdpi.com
Conductive Polymers and Photovoltaic Materials
Pyrazole derivatives have emerged as important materials in the field of organic photovoltaics (OPVs). researchgate.net They can act as either electron donors or acceptors in the active layer of solar cells. researchgate.netresearchgate.net The development of electrically conducting polypyrazoles has opened new avenues for their use in electronic devices. google.comgoogle.com These polymers can be doped to enhance their conductivity and are being explored as components in bulk heterojunction solar cells. mdpi.comresearchgate.net The ability to modify the electronic properties of pyrazole derivatives through chemical synthesis is crucial for optimizing the performance of photovoltaic devices. nih.gov For instance, trifluoromethyl-substituted pyrazoloquinolines have been investigated for their potential in both photovoltaic and electroluminescent applications. mdpi.comresearchgate.net
Chemosensors and Biological Imaging Agents
The same properties that make pyrazole derivatives excellent fluorescent probes also make them highly suitable for use as chemosensors and biological imaging agents. nih.govresearchgate.net Their ability to selectively bind with specific ions or molecules and produce a detectable optical response is the foundation of their function as chemosensors. nih.govresearchgate.net In biological imaging, the good membrane permeability and biocompatibility of many pyrazole derivatives allow them to be used for real-time monitoring of biological processes within living cells and tissues. nih.govresearchgate.netnih.gov They have been successfully employed to label subcellular structures and to detect the presence of various biologically significant species. benthamdirect.comeurekaselect.com
Contributions to Agrochemicals
The pyrazole ring is a significant heterocyclic scaffold in the field of agrochemicals due to its structural versatility and wide range of biological activities. researchgate.netresearchgate.net Derivatives of pyrazole have been extensively developed and commercialized as effective agents for crop protection.
Development of Pyrazole-Based Pesticides and Herbicides
Pyrazole chemistry has yielded numerous commercially successful pesticides and herbicides. These compounds function through various modes of action, targeting key enzymes in weeds and pests. clockss.org
One of the most important targets for pyrazole-based herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.orgnih.gov Inhibition of HPPD disrupts the synthesis of essential pigments, leading to bleaching symptoms and the death of the target weed. clockss.org Researchers have designed and synthesized novel pyrazole derivatives containing a benzoyl scaffold that exhibit potent inhibitory activity against HPPD. nih.govacs.org For example, certain pyrazole compounds have shown superior pre-emergence and post-emergence herbicidal activities at low application rates, along with excellent crop safety for crops like maize, cotton, and wheat. nih.govacs.org
Another class of pyrazole herbicides acts by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (Protox). This inhibition leads to the accumulation of protoporphyrin IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption. Commercially available herbicides in this class include pyraflufen-ethyl (B41820) and fluazolate. clockss.org
The development of pyrazole herbicides also focuses on improving their application and efficacy. For instance, studies have compared the effectiveness of uniform spray applications versus spot-spraying technologies, finding that while uniform applications can be more effective, spot-spraying offers significant reductions in the total volume of herbicide used. researchgate.net
Table 1: Examples of Pyrazole-Based Herbicides and their Research Findings
| Compound/Class | Target Enzyme | Key Research Finding | Reference(s) |
|---|---|---|---|
| Pyrazole-Benzoyl Derivatives | HPPD | Showed excellent postemergence herbicidal activities with high crop safety in maize, cotton, and wheat. | nih.govacs.org |
| Pyraflufen-ethyl | Protox | A commercialized post-emergent herbicide for cereals. | clockss.org |
| Fluazolate | Protox | A commercialized pre-emergent weed control agent for cereals. | clockss.org |
Fungicides and Insecticides with Pyrazole Moieties
The pyrazole moiety is a critical pharmacophore in the design of modern fungicides and insecticides, leading to the development of numerous highly effective products. nih.govmdpi.com
Fungicides: Many successful commercial fungicides are succinate (B1194679) dehydrogenase inhibitors (SDHIs) that contain a pyrazole ring. nih.gov These compounds disrupt the fungal respiration process by inhibiting complex II in the mitochondrial respiratory chain. This mode of action is effective against a broad spectrum of plant pathogenic fungi. researchgate.netnih.gov The introduction of isothiocyanate and carboxamide groups into the pyrazole ring has been shown to enhance the antifungal activities of these compounds. nih.gov Research has demonstrated that certain novel pyrazole derivatives exhibit significant fungicidal activity against a range of pathogens including Botrytis cinerea, Rhizoctonia solani, and Fusarium graminearum. nih.govresearchgate.net
Insecticides: In the realm of insecticides, N-pyridylpyrazole derivatives have become prominent. mdpi.com These compounds, such as the widely used chlorantraniliprole (B1668704) and cyantraniliprole, act as potent activators of insect ryanodine (B192298) receptors (RyRs). mdpi.comnih.gov RyRs are intracellular calcium channels crucial for muscle contraction. The activation of these receptors by pyrazole insecticides leads to uncontrolled calcium release, causing muscle paralysis and ultimately the death of the insect. nih.gov The modification of the pyrazole structure, including the introduction of halogenated groups, has been a successful strategy to enhance insecticidal potency and overcome resistance. mdpi.com Studies have shown that novel diamide (B1670390) compounds combining pyrazolyl and polyfluoro-substituted phenyl groups exhibit excellent insecticidal activity against pests like the diamondback moth (Plutella xylostella). mdpi.com
Table 2: Commercially Significant Pyrazole-Based Fungicides and Insecticides
| Compound | Type | Mode of Action | Reference(s) |
|---|---|---|---|
| Bixafen | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) | nih.gov |
| Fluxapyroxad | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) | nih.gov |
| Pyraclostrobin | Fungicide | Quinone outside Inhibitor (QoI) | mdpi.com |
| Penflufen | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) | nih.gov |
| Chlorantraniliprole | Insecticide | Ryanodine Receptor (RyR) Activator | nih.gov |
| Cyantraniliprole | Insecticide | Ryanodine Receptor (RyR) Activator | mdpi.com |
Industrial Applications (e.g., Dyes, Plastics, Corrosion Inhibitors)
Beyond agriculture, pyrazole derivatives have found utility in various industrial applications, most notably as corrosion inhibitors. While their use in dyes is documented, the application as corrosion protection agents is more extensively researched. nih.govnih.gov There is limited specific information regarding their large-scale use in plastics.
The effectiveness of pyrazole derivatives as corrosion inhibitors stems from their molecular structure, which typically includes heteroatoms (like nitrogen) and aromatic rings. nih.govnih.gov These features act as active centers for adsorption onto a metal surface, forming a protective barrier that shields the metal from corrosive environments, such as acidic solutions used in industrial cleaning and steel pickling. nih.govresearchgate.net
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed that pyrazole compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govnih.gov The adsorption of these inhibitors on the metal surface generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film. nih.govnih.gov The strength of this adsorption is often chemical in nature (chemisorption). researchgate.net
Research has shown that pyranopyrazole derivatives can achieve very high inhibition efficiencies, sometimes exceeding 98%, for mild steel in hydrochloric acid. researchgate.net Computational studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations support experimental findings, providing insights into the inhibitor-metal interactions at a molecular level. nih.govresearchgate.net These studies help in designing new pyrazole derivatives with enhanced efficacy for protecting industrial materials. nih.gov
Table 3: Performance of Pyrazole Derivatives as Corrosion Inhibitors
| Inhibitor Class | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference(s) |
|---|---|---|---|---|
| Pyranopyrazole Derivatives | Mild Steel | Hydrochloric Acid (HCl) | 98.8 | researchgate.net |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline | Carbon Steel | 1 M HCl | 90.8 | nih.gov |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate | Carbon Steel | 1 M HCl | 91.8 | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Bromine Substitution on Biological Activity and Electronic Properties
The presence and position of a bromine atom on the pyrazole (B372694) ring significantly influence the compound's biological activity and electronic characteristics. Halogen atoms, like bromine, are known to modulate a molecule's lipophilicity, which can affect its ability to cross biological membranes and interact with target proteins.
The position of the bromine atom is also critical. In the case of 2-(4-bromo-1H-pyrazol-1-yl)ethanol, the bromine is at the 4-position of the pyrazole ring. This specific substitution pattern is a determining factor in its interaction with biological systems. For example, in a series of pyrazole derivatives designed as cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl group at the 1-position were found to be crucial for high affinity. acs.org While this is a different class of pyrazole derivatives, it highlights the importance of the substitution pattern on the pyrazole core for specific biological activities.
Influence of the Ethanol (B145695) Moiety on Pharmacological Profiles and Solubility
The ethanol group attached to the pyrazole nitrogen at the 1-position plays a significant role in determining the compound's pharmacological profile and solubility. The hydroxyl group of the ethanol moiety can participate in hydrogen bonding, which is a critical interaction for binding to many biological targets, including enzymes and receptors. acs.org
The presence of the ethanol side chain can enhance the water solubility of the compound, which is a desirable property for drug candidates as it can improve bioavailability. nih.gov Studies on similar pyrazole derivatives have shown that hydroxyalkyl chains can adopt conformations that place the hydroxyl group in proximity to key amino acid residues in a protein's binding pocket, thereby influencing the binding affinity. acs.org For instance, in the development of inhibitors for the PEX14–PEX5 protein–protein interaction, a hydroxyethyl (B10761427) derivative was investigated, although in that specific case, it did not show superior activity compared to the parent compound. acs.org
Furthermore, the ethanol moiety can be a site for further chemical modification to fine-tune the compound's properties. For example, it can be esterified or etherified to alter lipophilicity and pharmacokinetic parameters. The interaction between ethanol and pyrazole derivatives has also been studied in the context of their effects on enzymes like liver alcohol dehydrogenase (LADH). nih.gov While pyrazole itself is an inhibitor of LADH, the presence and nature of substituents can modulate this activity. nih.gov
Correlation of Substitution Patterns on the Pyrazole Ring with Observed Biological Activities
The biological activity of pyrazole derivatives is highly dependent on the substitution pattern on the pyrazole ring. The nature, size, and position of substituents can dramatically alter the pharmacological properties of the resulting compounds. nih.govnih.gov
Numerous studies have established clear correlations between specific substitution patterns and various biological activities:
Anti-inflammatory Activity: The presence of specific substituents can confer potent anti-inflammatory properties. For example, some 1,3,4,5-tetrasubstituted pyrazole derivatives have shown excellent in vitro anti-inflammatory effects. mdpi.com
Antimicrobial Activity: The introduction of certain functional groups can lead to significant antibacterial and antifungal properties. nih.gov
Enzyme Inhibition: The substitution pattern is a key determinant of a compound's ability to inhibit specific enzymes. For instance, the number and type of phenyl substituents on the pyrazole ring can create a specific pattern of metabolic enzyme inhibition. nih.gov
Receptor Antagonism: For cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring are required for potent and selective activity. acs.org
The following table summarizes the influence of different substitution patterns on the biological activities of various pyrazole derivatives:
| Substitution Pattern | Biological Activity | Reference |
| Two bromophenyl substitutions | Potent inhibition of human carbonic anhydrase I and II | nih.gov |
| para-substituted phenyl at C5, carboxamido at C3, 2,4-dichlorophenyl at N1 | Potent and selective cannabinoid CB1 receptor antagonism | acs.org |
| 1,3,4,5-tetrasubstituted | In vitro anti-inflammatory activity | mdpi.com |
Modifications to the Pyrazole Ring and Their Effect on Enzyme Inhibition and Receptor Binding
Modifications to the pyrazole ring itself, such as the introduction of various substituents, can have a profound effect on a compound's ability to inhibit enzymes and bind to receptors. These modifications can alter the molecule's size, shape, and electronic distribution, all of which are critical for molecular recognition by a biological target.
For instance, in the context of meprin α and β inhibitors, structural variations at positions 3 and 5 of the pyrazole ring were evaluated. nih.gov The introduction of different sized groups, such as methyl or benzyl, led to a decrease in inhibitory activity, while a cyclopentyl moiety resulted in similar activity to the parent compound. nih.gov N-substitution on the pyrazole ring also influenced binding affinity, with the introduction of lipophilic moieties causing a decrease in activity against meprin α and β. nih.gov
Similarly, in studies on CYP2E1 inhibitors, the introduction of a methyl group at either position 3 or 4 of the pyrazole ring improved binding affinity, whereas the simultaneous presence of methyl groups at positions 3 and 5 blocked binding. nih.gov The fusion of a second ring to the pyrazole, creating structures like indazole, significantly improved the ability to inhibit CYP2E1 metabolism. nih.gov
Computational Approaches in SAR and SPR Elucidation
Computational chemistry has become an indispensable tool for understanding the SAR and SPR of pyrazole derivatives. eurasianjournals.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide valuable insights into how these compounds interact with their biological targets at a molecular level.
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds. tandfonline.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. rsc.org This allows researchers to visualize the binding mode of pyrazole derivatives and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. acs.org
Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the conformational changes and stability of the binding interactions. eurasianjournals.com
These computational approaches have been successfully applied to various classes of pyrazole derivatives to:
Predict the binding modes and affinities of pyrazole derivatives to biological targets. eurasianjournals.com
Elucidate the electronic structure and properties of these compounds. nih.gov
Explore their dynamic behavior and conformational space. eurasianjournals.com
Guide the rational design of more potent and selective derivatives. rsc.org
The integration of these computational methods with experimental studies accelerates the drug discovery process by allowing for a more targeted and efficient exploration of the chemical space of pyrazole derivatives.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Strategies for Brominated Pyrazoles, Including Advanced Green Chemistry Methodologies
The future of synthesizing brominated pyrazoles, including 2-(4-bromo-1H-pyrazol-1-yl)ethanol, lies in the development of more efficient and environmentally benign methodologies. Traditional synthetic routes are often being replaced by advanced strategies that prioritize sustainability and atom economy.
Recent advancements in green chemistry are particularly relevant, with a focus on methods that reduce or eliminate the use of hazardous reagents and solvents. researchgate.netnih.gov These approaches include microwave-assisted organic synthesis (MAOS), which can significantly shorten reaction times and improve yields. mdpi.com Solvent-free reaction conditions and the use of biodegradable solvents are also key areas of exploration. researchgate.net The development of catalytic methods, including the use of recyclable catalysts, is another promising direction for the sustainable synthesis of pyrazole (B372694) derivatives. nih.gov Researchers are increasingly looking into multicomponent reactions, which allow for the synthesis of complex molecules in a single step, thereby increasing efficiency and reducing waste. rsc.org
Key green synthetic approaches being explored include:
Microwave-Assisted Synthesis: Offers rapid heating and shorter reaction times. mdpi.com
Solvent-Free Reactions: Reduces environmental impact by eliminating harmful solvents. researchgate.net
Use of Green Solvents: Employs environmentally friendly solvents like water. rsc.org
Recyclable Catalysts: Minimizes waste and improves cost-effectiveness. nih.gov
Integration of Multi-Scale Modeling and Machine Learning in Computational Design and Discovery of Pyrazole Derivatives
The integration of computational tools is set to revolutionize the design and discovery of novel pyrazole derivatives. Multi-scale modeling and machine learning are powerful techniques that can accelerate the identification of promising drug candidates by predicting their properties and activities. ucsb.edunih.govnih.gov
Multi-scale modeling allows researchers to simulate and understand the behavior of molecules at different levels of complexity, from the quantum mechanical to the macroscopic. This can provide valuable insights into the interactions of pyrazole derivatives with biological targets. Machine learning algorithms can be trained on large datasets of chemical structures and biological activities to develop predictive models. arxiv.org These models can then be used to screen virtual libraries of compounds and identify those with the desired characteristics, significantly reducing the time and cost of drug discovery. researchgate.net
The synergy between these two approaches is particularly powerful. Machine learning can help to refine and validate the parameters used in multi-scale models, while multi-scale modeling can provide the detailed physical insights needed to interpret the predictions of machine learning algorithms. ucsb.edunih.gov This integrated approach can help to overcome the limitations of each individual technique and provide a more comprehensive and accurate understanding of the structure-activity relationships of pyrazole derivatives. arxiv.org
Table 1: Applications of Computational Tools in Pyrazole Derivative Discovery
| Computational Tool | Application in Pyrazole Research | Potential Benefits |
| Multi-Scale Modeling | Simulating interactions with biological targets. | Provides detailed physical insights into molecular behavior. |
| Machine Learning | Predicting biological activity and properties. | Accelerates the screening of large compound libraries. arxiv.org |
| Integrated Approaches | Combining physical models with data-driven predictions. | Enhances predictive accuracy and provides a deeper understanding of structure-activity relationships. ucsb.edunih.gov |
Addressing Challenges in Pharmacokinetic and Pharmacodynamic Optimization, Including Solubility and Bioavailability
A critical aspect of future research will be to address the pharmacokinetic and pharmacodynamic challenges associated with pyrazole derivatives. While many pyrazole compounds exhibit promising biological activities, their development into effective drugs can be hampered by poor solubility, low bioavailability, and unfavorable metabolic profiles. nih.gov
Bioavailability, which is the fraction of an administered dose that reaches the systemic circulation, is another important consideration. Low bioavailability can be due to a variety of factors, including poor absorption, first-pass metabolism, and rapid excretion. Researchers are exploring various strategies to improve the bioavailability of pyrazole derivatives, such as the use of prodrugs, which are inactive compounds that are converted to the active drug in the body.
Exploration of Complex Pyrazole-Based Molecular Frameworks with Enhanced Efficacy and Reduced Toxicity
The design and synthesis of novel pyrazole-based molecular frameworks with improved therapeutic profiles is a major focus of ongoing research. The goal is to develop compounds with enhanced efficacy against specific biological targets while minimizing off-target effects and toxicity. rsc.org
Structure-activity relationship (SAR) studies are crucial in this endeavor. frontiersin.org By systematically modifying the structure of the pyrazole ring and its substituents, researchers can identify the key structural features that are responsible for biological activity. nih.gov This information can then be used to design new compounds with improved potency and selectivity. frontiersin.org For instance, the addition of electron-withdrawing groups has been shown to enhance the antinociceptive efficacy of certain pyrazole analogs. frontiersin.org
The development of multi-target drugs, which are designed to interact with multiple biological targets simultaneously, is another promising strategy. This approach can be particularly effective for the treatment of complex diseases like cancer, where multiple signaling pathways are often dysregulated. nih.gov
Investigation of Hybrid Molecules Incorporating this compound with Other Heterocyclic Scaffolds
The development of hybrid molecules, which combine the structural features of two or more different pharmacophores, is a promising strategy for the discovery of new drugs with improved therapeutic properties. nih.gov In the context of this compound, this could involve the incorporation of other heterocyclic scaffolds that are known to possess biological activity.
For example, the combination of a pyrazole ring with a thiazole moiety has been shown to result in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net Similarly, the fusion of a pyrazole ring with a benzimidazole scaffold has been explored for the development of novel anticancer agents. nih.gov
The rationale behind this approach is that the resulting hybrid molecule may exhibit a synergistic effect, where the combined activity of the two pharmacophores is greater than the sum of their individual activities. Additionally, the hybrid molecule may have a different pharmacological profile than either of the parent compounds, potentially leading to new therapeutic applications.
Translational Research and Potential Therapeutic Development
Translational research plays a pivotal role in bridging the gap between basic scientific discoveries and the development of new therapies. For pyrazole derivatives, including this compound, this involves a multidisciplinary approach that integrates medicinal chemistry, pharmacology, and clinical research. arabjchem.org
The unique physicochemical properties of the pyrazole core can lead to improved pharmacokinetic and pharmacological effects compared to other heterocyclic rings. nih.gov The pyrazole moiety can act as a bioisostere for other aromatic systems, which can lead to enhanced potency and improved physicochemical properties, such as solubility and lipophilicity. nih.gov
The ultimate goal of translational research is to develop new drugs that can be used to treat human diseases. While there are currently no approved drugs based on the this compound scaffold, the broader class of pyrazole-containing compounds has already made a significant impact on medicine, with over 40 pyrazole-containing drugs approved by the FDA. nih.govarabjchem.org
Emerging Applications in Nanoscience and Advanced Materials
While the primary focus of research on pyrazole derivatives has been in the field of medicine, there is growing interest in their potential applications in nanoscience and advanced materials. The unique structural and electronic properties of the pyrazole ring make it an attractive building block for the construction of novel nanomaterials with a wide range of functionalities.
For example, pyrazole-containing ligands can be used to stabilize and functionalize metal nanoparticles, which have applications in catalysis, sensing, and drug delivery. nih.gov The ability of the pyrazole ring to coordinate with metal ions can be exploited to create metal-organic frameworks (MOFs), which are porous materials with high surface areas and tunable properties. nih.gov
The development of pyrazole-based polymers and other advanced materials is another area of active research. These materials could have applications in a variety of fields, including electronics, optics, and energy storage. The incorporation of pyrazole units into polymer backbones can impart unique properties, such as thermal stability, conductivity, and fluorescence.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-bromo-1H-pyrazol-1-yl)ethanol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, hydrazine hydrate and KOH in ethanol under reflux (5–6 hours) are effective for pyrazole ring formation . Ethanol acts as both solvent and nucleophile. To optimize yield, monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.5 equivalents of hydrazine hydrate) to drive completion. Post-reaction, acidification with HCl precipitates the product, which can be purified via ethanol recrystallization .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Look for characteristic peaks: (a) ethanol’s hydroxyl proton (δ 1.2–1.5 ppm, broad), (b) pyrazole C-H protons (δ 7.5–8.5 ppm for aromatic protons), and (c) bromine’s deshielding effect on adjacent protons.
- IR : Confirm O-H stretch (~3200–3500 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹).
- Mass Spectrometry : Expect a molecular ion peak at m/z 217 (C₅H₆BrN₂O) and fragments corresponding to Br loss (Δ m/z 79/81) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries of pyrazole derivatives like this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement . For example, SHELXL refines hydrogen bonding patterns (e.g., O-H···N interactions between ethanol and pyrazole) and torsional angles. If discrepancies arise (e.g., bond length variations), compare thermal displacement parameters (ADPs) and check for twinning or disorder using SHELXD . Cross-validate with DFT calculations (B3LYP/6-31G*) for gas-phase geometry comparisons .
Q. What strategies can address inconsistencies in bioactivity data for pyrazole derivatives, such as antibacterial activity?
- Methodological Answer :
- Experimental Design : Standardize assays (e.g., MIC against S. aureus and E. coli) with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .
- Data Analysis : Use statistical tools (ANOVA, p < 0.05) to assess significance. If activity varies between studies, consider substituent effects (e.g., electron-withdrawing Br may enhance membrane penetration) or assay conditions (pH, incubation time) .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with improved pharmacological properties?
- Methodological Answer :
- Systematic Modifications : Replace bromine with other halogens (e.g., Cl, I) or functional groups (e.g., -CF₃) to assess electronic effects.
- Biological Testing : Evaluate cytotoxicity (e.g., IC₅₀ in HEK293 cells) and selectivity (e.g., kinase profiling). For instance, pyrazole derivatives with methyl groups at C3/C5 show enhanced metabolic stability .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding to targets like GSK-3β or COX-2 .
Specialized Methodological Considerations
Q. What are the challenges in characterizing the environmental impact of this compound, and how can they be mitigated?
- Methodological Answer :
- Biodegradability : Use OECD 301F (manometric respirometry) to assess microbial degradation. Brominated compounds often exhibit slow degradation; consider structure modification (e.g., introducing hydroxyl groups) .
- Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algae (growth inhibition). LC-MS/MS can quantify bioaccumulation factors (BCFs) in model organisms .
Q. How can NMR crystallography resolve ambiguities in hydrogen-bonding networks for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
